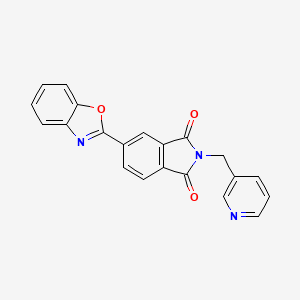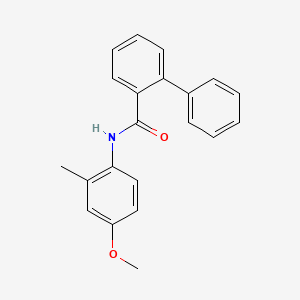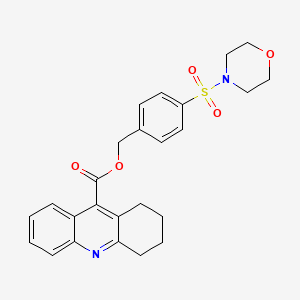
4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
概要
説明
4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholinosulfonyl group attached to a benzyl ring, which is further connected to a tetrahydroacridinecarboxylate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting morpholine with a sulfonyl chloride derivative under basic conditions.
Coupling with Tetrahydroacridinecarboxylate: The benzyl intermediate is then coupled with 1,2,3,4-tetrahydro-9-acridinecarboxylate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The morpholinosulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acridine moiety can be reduced under specific conditions to yield dihydroacridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets. The morpholinosulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the acridine moiety can intercalate into DNA, disrupting its function. These interactions can lead to the inhibition of key biological pathways, contributing to the compound’s therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4-(Morpholinosulfonyl)benzyl)isoindoline-1,3-dione
- 2-(4-(Morpholinosulfonyl)benzyl)isoindoline-1,3-dione
Uniqueness
4-(Morpholinosulfonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to the presence of both the morpholinosulfonyl and tetrahydroacridinecarboxylate groups. This combination imparts distinct chemical properties and biological activities that are not commonly found in other similar compounds. The ability of the acridine moiety to intercalate into DNA, coupled with the versatile reactivity of the morpholinosulfonyl group, makes this compound particularly valuable for research and therapeutic applications.
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(24-20-5-1-3-7-22(20)26-23-8-4-2-6-21(23)24)32-17-18-9-11-19(12-10-18)33(29,30)27-13-15-31-16-14-27/h1,3,5,7,9-12H,2,4,6,8,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDCJDTXIFXFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


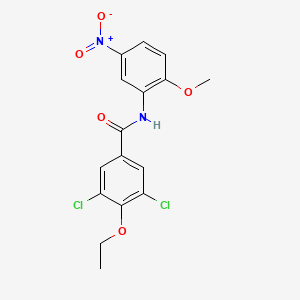
![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B3532781.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3532786.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B3532794.png)
![2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(2-phenylphenyl)acetamide](/img/structure/B3532801.png)

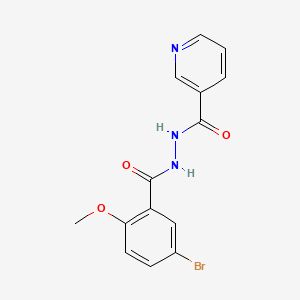
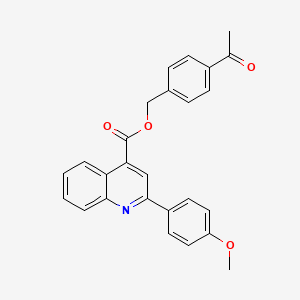
![5,6-dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3532839.png)
![N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)-2-furamide](/img/structure/B3532862.png)
![5-[4-(diethylamino)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3532865.png)
![methyl 3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B3532873.png)
